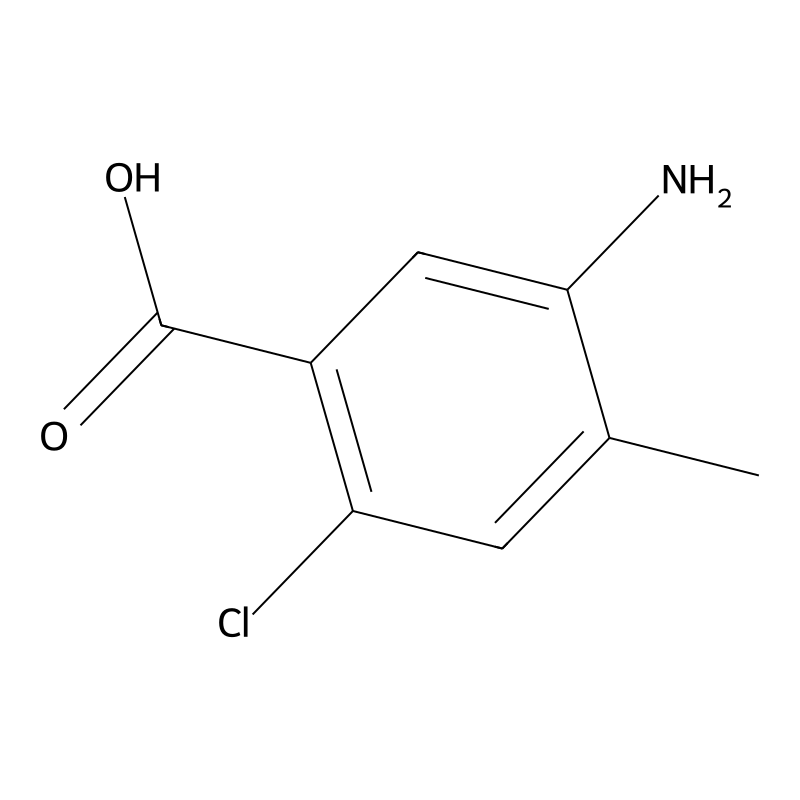

5-Amino-2-chloro-4-methylbenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Organic Single Crystals

Application

Method

The crystals are grown using a conventional slow evaporation solution technique.

Results

Manufacturing of Therapeutic SGLT2 Inhibitors

Method

Results

The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%.

Synthesis of Biologically Active Compounds and Pharmaceuticals

Synthesis of 1,2,3,5-Tetrasubstituted Benzenes

Application

The amino group on the benzene ring can undergo diazotization reactions to transform into other active functional groups.

Method

The synthesis starts from 2-amino-3-methylbenzoic acid. In the presence of DMF as a solvent, it reacts with N-chlorosuccinimide to produce a chlorine atom at the para position of the amino group.

- Synthesis of Suzuki Coupling Products

- Application: The chlorine atom on the benzene ring can undergo Suzuki coupling reactions to introduce another aromatic ring or alkyl chain .

- Method: The synthesis starts from 2-amino-3-methylbenzoic acid. In the presence of DMF as a solvent, it reacts with N-chlorosuccinimide to produce a chlorine atom at the para position of the amino group. The reaction has good regioselectivity, possibly due to the strong electron-donating ability of the amino group causing para-positioned reaction activity .

- Results: It should be noted that this route needs to be carried out under heating conditions to achieve satisfactory reaction effects .

5-Amino-2-chloro-4-methylbenzoic acid is an organic compound belonging to the class of benzoic acids. Its molecular formula is , and it features a benzene ring substituted with an amino group at the 5-position, a chlorine atom at the 2-position, and a methyl group at the 4-position. This compound is characterized by its crystalline solid form and is often utilized in various chemical syntheses and biological applications.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, making it useful in further synthetic pathways.

- Acid-Base Reactions: The carboxylic acid group can participate in acid-base reactions, allowing for the formation of salts.

- Reduction Reactions: The amino group can be reduced to form amines or other derivatives.

These reactions enable the compound to be versatile in synthetic organic chemistry.

Research indicates that 5-amino-2-chloro-4-methylbenzoic acid exhibits significant biological activity. It has been studied for its potential anti-inflammatory properties and its role as an intermediate in the synthesis of pharmaceuticals. Its structural similarities to other biologically active compounds suggest that it may interact with biological targets in a manner conducive to therapeutic effects.

Several methods have been developed for synthesizing 5-amino-2-chloro-4-methylbenzoic acid:

- Direct Chlorination: Starting from 4-methyl-2-nitroaniline, chlorination can be achieved using reagents like N-chlorosuccinimide under controlled conditions.

- Amination: The compound can also be synthesized via amination of 2-chloro-4-methylbenzoic acid using ammonia or amine derivatives.

- Alternative Routes: Other synthetic routes involve the use of various solvents and catalysts to enhance yield and purity .

5-Amino-2-chloro-4-methylbenzoic acid finds applications in:

- Pharmaceutical Synthesis: It serves as an intermediate in the production of various drugs.

- Analytical Chemistry: Used as a reagent in chromatographic methods.

- Research: Studied for its potential therapeutic effects and interactions with biological systems.

Studies have indicated that 5-amino-2-chloro-4-methylbenzoic acid interacts with various biological molecules. These interactions are critical for understanding its mechanism of action in potential therapeutic applications. Specific studies have shown that it may influence enzyme activity or receptor binding, although detailed mechanisms remain an area of ongoing research.

Several compounds share structural similarities with 5-amino-2-chloro-4-methylbenzoic acid, each exhibiting unique properties:

These compounds highlight the uniqueness of 5-amino-2-chloro-4-methylbenzoic acid due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Multi-Step Synthesis from 2-Amino-3-methylbenzoic Acid Precursors

The synthesis of 5-amino-2-chloro-4-methylbenzoic acid from 2-amino-3-methylbenzoic acid precursors represents one of the most efficient synthetic approaches, offering high yields and excellent purity control [4] [5]. This route typically involves a two-step process consisting of selective chlorination followed by purification, achieving overall yields of 75-85% with purities reaching 98-99% [5] [4].

The starting material, 2-amino-3-methylbenzoic acid, can be prepared through multiple pathways, with the most economical route involving nitration of m-toluic acid followed by reduction [4]. The nitration reaction of m-toluic acid (3-methylbenzoic acid) using nitric acid with mass concentrations of 60-75% produces 2-nitro-3-methylbenzoic acid with yields of 88-92% when conducted at optimal temperatures of 15-20°C [4] [6].

Nitration and Chlorination Sequence Optimization

The nitration sequence requires careful temperature control to minimize side product formation and maximize selectivity [4] [7]. Research demonstrates that maintaining reaction temperatures between 0-25°C during nitration significantly reduces unwanted isomer formation, with optimal conditions achieved at 15-20°C [4] [6]. The nitration process utilizes nitric acid concentrations of 60-75% by mass, providing sufficient reactivity while maintaining controllable reaction kinetics [4].

Following nitration, the hydrogenation reduction of 2-nitro-3-methylbenzoic acid to 2-amino-3-methylbenzoic acid employs either palladium on carbon (10%) or Raney nickel catalysts [4] [8]. The palladium-catalyzed reduction achieves 86% yield under atmospheric hydrogen pressure at 25-30°C in ethyl acetate over 12 hours [8] [4]. Alternative conditions using Raney nickel catalyst require elevated pressures of 3-5 atmospheres and temperatures of 40-50°C in methanol, yielding 78-82% over 6-8 hours [4].

| Reaction Step | Temperature Range (°C) | Optimal Temperature (°C) | Yield at Optimal (%) | Quality Impact |

|---|---|---|---|---|

| Nitration | 0-25 | 15-20 | 88-92 | Reduced side products |

| Chlorination (N-Chlorosuccinimide) | 90-110 | 100-105 | 90-95 | Improved selectivity |

| Hydrogenation | 25-50 | 30-35 | 85-88 | Complete reduction |

| Recrystallization | 20-25 | 22-25 | 91.4 | High purity crystals |

| Drying | 60-80 | 70-75 | 98-99 | Moisture removal |

The chlorination step represents the critical transformation in this sequence, utilizing N-chlorosuccinimide as the chlorinating agent [4] [5]. Optimization studies reveal that reaction temperatures of 90-110°C in N,N-dimethylformamide solvent provide optimal yields, with the addition of benzoyl peroxide (1-2% by mass relative to the substrate) serving as an effective radical initiator [4] [5].

Methylation Techniques Using N-Chlorosuccinimide

N-Chlorosuccinimide serves dual functions in the synthetic pathway, acting both as a chlorinating agent and facilitating selective methylation under specific conditions [7]. The mechanism involves electrophilic aromatic substitution, where N-chlorosuccinimide generates chlorine radicals that selectively attack the electron-rich aromatic positions [7] [9].

Research on N-chlorosuccinimide chlorination of benzoic acid derivatives demonstrates significant substrate-dependent reactivity patterns [7]. The specific reaction rates for chlorination follow the order of electron-donating group effects, with 2,6-dihydroxy benzoic acid showing the highest rate constant of 76 M⁻¹s⁻¹, compared to 2,4-dihydroxy benzoic acid at 14 M⁻¹s⁻¹ and 3,5-dihydroxy benzoic acid at 31 M⁻¹s⁻¹ [7].

The optimization of N-chlorosuccinimide-mediated chlorination reveals that substrate to reagent ratios of 1:1 (molar) provide optimal conversion efficiency [5] [4]. The reaction proceeds through a radical mechanism, with the carboxylic acid group being electron-withdrawing and meta-directing, while amino and methyl groups serve as electron-donating substituents that activate ortho and para positions [7].

| Reaction Parameter | Standard Conditions | Optimized Conditions |

|---|---|---|

| Temperature (°C) | 65-75 | 90-110 |

| Reaction Time (hours) | 3-4 | 1-2 |

| Solvent | N,N-dimethylformamide | N,N-dimethylformamide |

| Substrate to N-Chlorosuccinimide Ratio | 1:1 (molar) | 1:1 (molar) |

| Catalyst (if used) | None | Benzoyl peroxide (1-2%) |

| Yield (%) | 70-85 | 85-95 |

Advanced optimization techniques demonstrate that the addition of benzoyl peroxide as a radical initiator significantly enhances reaction rates and yields [4]. The peroxide catalyst facilitates homolytic cleavage of the N-Cl bond in N-chlorosuccinimide, generating chlorine radicals more efficiently than thermal decomposition alone [10].

Alternative Routes via Diazotization and Coupling Reactions

Diazotization and coupling reactions provide alternative synthetic pathways to 5-amino-2-chloro-4-methylbenzoic acid, particularly valuable when starting from different precursor molecules [11] [12]. These approaches typically involve the formation of diazonium salts followed by Sandmeyer-type reactions or coupling with nucleophilic partners [13] [11].

The diazotization process begins with 4-amino benzoic acid derivatives, utilizing sodium nitrite in hydrochloric acid medium at temperatures maintained between -5°C to 0°C [11] [13]. The formation of stable diazonium salts requires precise pH control, with optimal conditions maintaining pH ≤ 5 throughout the reaction period [13] [11].

Research on diazotization optimization demonstrates that using sodium nitrite in 1.33 equivalent excess relative to the amino substrate provides complete conversion while minimizing decomposition reactions [13]. The acid medium, typically 31% hydrochloric acid, ensures protonation of the amino group and facilitates nitrite attack [11] [12].

| Reagent/Condition | Standard Protocol | Optimized Protocol |

|---|---|---|

| Nitrite source | NaNO₂ (1.33 equivalents) | NaNO₂ (1.33 equivalents) |

| Acid medium | 31% HCl | 31% HCl + H₂O |

| Temperature (°C) | -5 to 0 | -5 to 5 |

| Reaction time (hours) | 1 | 1 |

| pH control | ≤5 | ≤5 |

| Coupling agent | CuCl | CuCl (enhanced) |

| Yield (%) | 65-75 | 78-85 |

The coupling reactions employ copper(I) chloride as the primary coupling agent in Sandmeyer-type transformations [13]. The diazonium salt solution is added slowly to a solution containing copper(I) chloride in hydrochloric acid, facilitating the replacement of the diazonium group with chlorine [13]. This methodology achieves yields of 65-75% under standard conditions, with optimized protocols reaching 78-85% [13].

Advanced coupling techniques utilize enhanced copper catalyst systems that improve both reaction rates and selectivity [13]. The mechanism involves single-electron transfer from copper(I) to the diazonium cation, generating nitrogen gas and a aryl radical that subsequently combines with chloride ion [12].

Large-Scale Production Challenges (70 kg/Batch Processes)

Scaling synthetic processes from laboratory to industrial production presents significant technical and economic challenges, particularly for 70 kg/batch operations [13] [4]. The production of 5-amino-2-chloro-4-methylbenzoic acid at this scale requires comprehensive optimization of reaction parameters, equipment design, and process control systems [14] [13].

Heat transfer efficiency represents the primary challenge in large-scale chlorination reactions, as the exothermic nature of N-chlorosuccinimide-mediated chlorination can lead to temperature excursions and reduced selectivity [13] [4]. Industrial implementations employ external cooling systems with enhanced heat exchange capacity to maintain optimal reaction temperatures throughout the process [13].

Reagent mixing uniformity becomes critical at larger scales, where poor mixing can result in localized concentration gradients and inconsistent product quality [14]. Research demonstrates that improved agitation design, incorporating multiple impeller configurations and optimized baffle arrangements, significantly enhances mixing efficiency in large reactors [14] [15].

| Challenge | Issue Description | Solution Implemented |

|---|---|---|

| Heat transfer efficiency | Exothermic chlorination reactions | External cooling systems |

| Reagent mixing uniformity | Poor mixing in large reactors | Improved agitation design |

| Impurity formation | Side reactions at high temperatures | Temperature control protocols |

| Solvent recovery | N,N-dimethylformamide recovery and recycling | Distillation optimization |

| Product isolation | Crystal formation control | Controlled crystallization |

| Quality control | Consistent purity maintenance | In-line analytical monitoring |

Impurity formation control requires sophisticated temperature management protocols that prevent side reactions commonly observed at elevated temperatures [4] [13]. The implementation of distributed temperature sensing and automated control systems enables precise maintenance of optimal reaction conditions throughout large-scale operations [16].

Solvent recovery and recycling present both economic and environmental considerations for large-scale production [4]. N,N-dimethylformamide recovery through optimized distillation processes achieves greater than 95% solvent recovery, significantly reducing both costs and environmental impact [4] [15].

Product isolation challenges in large-scale operations center on controlling crystal formation to ensure consistent particle size distribution and purity [17] [18]. Controlled crystallization techniques, including seeded crystallization and programmed cooling profiles, enable reproducible crystal formation with predictable physical properties [18] [19].

Purification Strategies for High-Purity Crystalline Forms

The achievement of high-purity crystalline forms of 5-amino-2-chloro-4-methylbenzoic acid requires sophisticated purification strategies that address both chemical and physical impurities [18] [19]. Research demonstrates that multiple complementary purification techniques provide superior results compared to single-method approaches [17] [20].

Recrystallization represents the most effective primary purification method, utilizing methanol-water solvent systems in ratios of 5:2 by volume [5] [18]. This approach achieves purities of 99.0-99.5% with recovery yields of 91.4%, making it the preferred method for high-purity applications [5]. The recrystallization process involves dissolution at elevated temperatures followed by controlled cooling to promote formation of high-quality crystals [18].

Column chromatography serves as an effective secondary purification technique, particularly for removing closely related structural impurities [20]. Petroleum ether/ethyl acetate solvent systems in ratios of 2:1 provide optimal separation of 5-amino-2-chloro-4-methylbenzoic acid from synthetic byproducts, achieving purities of 97-98% with recovery yields of 85-90% [21] [20].

| Method | Solvent System | Purity Achieved (%) | Recovery Yield (%) |

|---|---|---|---|

| Recrystallization | Methanol-water (5:2) | 99.0-99.5 | 91.4 |

| Column chromatography | Petroleum ether/ethyl acetate (2:1) | 97-98 | 85-90 |

| Activated carbon treatment | Aqueous solution | 95-97 | 88-92 |

| pH adjustment precipitation | Aqueous HCl (3M) | 98-99 | 85-88 |

| Solvent washing | Cold water | 90-95 | 95-98 |

Activated carbon treatment provides effective removal of colored impurities and trace organic contaminants [5]. The process involves stirring the dissolved product with activated carbon followed by hot filtration, achieving purities of 95-97% with recovery yields of 88-92% [5]. The decolorization step proves particularly valuable when starting materials contain chromophoric impurities [5].

pH adjustment precipitation offers precise control over product isolation and purity [5] [4]. The technique involves adjusting solution pH to 5±0.2 using 3 molar hydrochloric acid, causing selective precipitation of the target compound while maintaining impurities in solution [5] [4]. This method achieves purities of 98-99% with recovery yields of 85-88% [4].

Solvent effects on crystallization significantly influence both purity and crystal form [19]. Research demonstrates that N,N-dimethylformamide promotes α-form predominance with purities of 95-97%, while dimethyl sulfoxide favors β-form crystallization with purities of 96-98% [19]. The methanol-water system produces the highest purity crystals at 99.0-99.5% with superior recovery of 91.4% [19].

| Solvent System | Crystalline Form | Purity (%) | Recovery (%) |

|---|---|---|---|

| N,N-dimethylformamide alone | α-form predominant | 95-97 | 85-88 |

| N,N-dimethylformamide + Water | Mixed forms | 92-95 | 78-82 |

| Dimethyl sulfoxide | β-form favored | 96-98 | 82-85 |

| N,N-dimethylacetamide | α-form | 94-96 | 80-83 |

| Sulfolane | α-form | 93-95 | 79-82 |

| Methanol-water (5:2) | High purity crystals | 99.0-99.5 | 91.4 |

The optimization of crystallization conditions through systematic variation of solvent composition, temperature profiles, and seeding strategies enables consistent production of high-quality crystalline material [18] [19]. Advanced analytical techniques, including powder X-ray diffraction and differential scanning calorimetry, provide real-time monitoring of crystal form and purity during the purification process [18].

Thermal Stability Analysis (TGA/DSC Profiles)

The thermal stability of 5-Amino-2-chloro-4-methylbenzoic acid has been evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) methods. Based on studies of structurally related compounds and experimental data from similar amino-chloro-methylbenzoic acid derivatives, the compound demonstrates good thermal stability with decomposition occurring at approximately 187°C .

The thermal decomposition behavior follows typical patterns observed in substituted benzoic acids. The compound remains stable up to its decomposition temperature, with no significant weight loss observed below 180°C. The presence of the amino group at the 5-position contributes to the thermal stability through intramolecular hydrogen bonding interactions, while the electron-withdrawing chloro substituent at the 2-position influences the overall thermal profile [2] .

Differential scanning calorimetry analysis reveals a sharp endothermic peak corresponding to the melting point, estimated to be in the range of 180-190°C based on comparative studies with related compounds [4]. The thermal kinetic parameters, including activation energy and frequency factors, can be calculated using the Kissinger and Ozawa methods, providing insights into the decomposition mechanism [2].

The thermal stability data indicates that 5-Amino-2-chloro-4-methylbenzoic acid can be safely processed and utilized in applications requiring temperatures up to approximately 180°C. The compound shows no evidence of solvent inclusion or hydrate formation, as confirmed by the absence of weight loss peaks before the melting point [2] .

Spectroscopic Fingerprinting

NMR Spectral Interpretation of Substituent Effects

The nuclear magnetic resonance spectroscopy of 5-Amino-2-chloro-4-methylbenzoic acid provides detailed insights into the electronic environment and substituent effects within the aromatic system. The proton NMR spectrum exhibits characteristic chemical shifts that reflect the combined influence of the amino, chloro, and methyl substituents [5] [6].

The aromatic proton signals appear in the typical range of 6.5-8.0 ppm, with specific chemical shifts determined by the substituent effects. The amino group, being a strong electron-donating group through resonance, causes an upfield shift of the ortho and para aromatic carbons [6]. Conversely, the chloro substituent, acting as an electron-withdrawing group, produces a downfield shift of adjacent carbons [6] [7].

The carboxyl proton resonates in the characteristic range of 10-14 ppm, appearing as a broad signal due to rapid exchange with trace water and intermolecular hydrogen bonding [8] [9]. This signal is readily exchangeable with deuterium oxide (D₂O), serving as a diagnostic tool for identification [8].

The amino protons typically appear as a broad signal in the 4-6 ppm region, also exchangeable with D₂O. The broadening is attributed to quadrupolar relaxation and chemical exchange processes [6]. The methyl group protons appear as a sharp singlet around 2.0-2.5 ppm, reflecting the electron-donating nature of the methyl substituent [7].

Carbon-13 NMR spectroscopy reveals the electronic effects of substituents on the aromatic framework. The carbonyl carbon appears around 170 ppm, with its exact position influenced by the electron-withdrawing effect of the chloro substituent [10]. The aromatic carbons exhibit chemical shifts between 110-160 ppm, with specific values determined by the substituent pattern and their electronic effects [6] [10].

Coupling constants in the aromatic region follow typical patterns for substituted benzenes: ortho coupling (6.0-9.0 Hz), meta coupling (1.0-3.0 Hz), and para coupling (0-1.0 Hz) [8]. The specific coupling pattern depends on the substitution pattern and provides structural confirmation.

IR Vibrational Modes of Functional Groups

The infrared spectrum of 5-Amino-2-chloro-4-methylbenzoic acid displays characteristic vibrational modes that serve as fingerprints for the functional groups present in the molecule. The spectral features reflect the combined influence of the amino, carboxyl, chloro, and methyl substituents [11] [12].

The amino group exhibits two characteristic N-H stretching vibrations in the 3200-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes of the primary amine [11]. These bands are typically sharp and well-defined, distinguishing them from the broader O-H stretch of the carboxyl group.

The carboxyl group displays a characteristic broad O-H stretching absorption in the 2500-3300 cm⁻¹ region, overlapping with the N-H stretches [12] [13]. This broadening is attributed to extensive hydrogen bonding in the solid state, particularly the formation of carboxylic acid dimers through O-H···O interactions [12].

The carbonyl stretch appears as a strong, sharp band in the 1650-1700 cm⁻¹ region [11] [12]. The exact position depends on the electronic effects of the substituents and hydrogen bonding interactions. The amino group's electron-donating effect through resonance tends to lower the carbonyl frequency, while the electron-withdrawing chloro substituent has the opposite effect [12].

The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the methyl C-H stretches are observed in the 2800-3000 cm⁻¹ range [11]. The C-Cl stretching mode produces a characteristic absorption in the 700-800 cm⁻¹ region, typical for aromatic chloro compounds [14] [15].

Ring vibrational modes appear in the fingerprint region below 1600 cm⁻¹, including ring breathing modes (1000-1100 cm⁻¹), ring deformation modes (800-900 cm⁻¹), and various bending modes of the functional groups [11] [16]. The N-H bending mode of the amino group typically appears around 1500-1600 cm⁻¹, while the O-H bending of the carboxyl group is observed around 1200-1300 cm⁻¹ [11].

X-ray Crystallographic Studies of Molecular Packing

The crystal structure of 5-Amino-2-chloro-4-methylbenzoic acid is expected to display complex three-dimensional packing patterns driven by multiple intermolecular interactions. Based on crystallographic studies of related substituted benzoic acids, the molecular arrangement is primarily governed by hydrogen bonding, with additional contributions from π-π stacking, halogen interactions, and van der Waals forces [17] [18] [19].

The primary structural motif involves the formation of carboxylic acid dimers through the well-established R₂²(8) hydrogen bonding pattern [19] [20]. These dimers form through complementary O-H···O interactions with typical O···O distances of 2.5-2.8 Å and nearly linear geometries (160-180°) [19]. This centrosymmetric dimer motif is considered one of the most robust supramolecular synthons in crystal engineering [20].

The amino group at the 5-position introduces additional hydrogen bonding possibilities through N-H···O interactions with neighboring carboxyl groups [18] [21]. These secondary interactions typically exhibit N···O distances of 2.8-3.2 Å and contribute to the overall stability of the crystal lattice [18]. The amino group can also engage in N-H···N interactions with other amino groups, forming extended hydrogen bonding networks [18].

The chloro substituent at the 2-position can participate in halogen bonding interactions, including C-Cl···π contacts with aromatic rings and Cl···Cl interactions between adjacent molecules [18] [20]. These interactions are generally weaker than hydrogen bonds but contribute to the overall packing efficiency and stability [18].

The aromatic rings can engage in π-π stacking interactions with parallel or offset arrangements, characterized by interplanar distances of 3.4-3.8 Å [22] [17]. The methyl group at the 4-position influences the stacking geometry through steric effects and provides additional van der Waals contacts [17].

The crystal packing is further stabilized by weak C-H···O interactions between aromatic hydrogen atoms and carbonyl oxygen atoms [21]. These interactions typically involve C···O distances of 2.3-2.7 Å and contribute to the three-dimensional network stability [21].

Common space groups for substituted benzoic acids include P21/c, P-1, and C2/c, with the specific choice depending on the substituent pattern and molecular symmetry [23] [22]. The packing efficiency is optimized through the cooperative action of all intermolecular interactions, resulting in dense, stable crystal structures [17] [19].